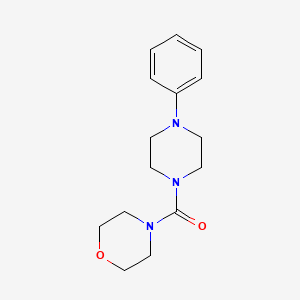

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c19-15(18-10-12-20-13-11-18)17-8-6-16(7-9-17)14-4-2-1-3-5-14/h1-5H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSVKZRGQBZLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modifications for Morpholin 4 Yl 4 Phenyl Piperazin 1 Yl Methanone and Analogues

Established Synthetic Routes to N-Acyl Piperazines and Morpholines

The formation of the N-acyl bond is a cornerstone of synthesizing the target compound and its analogues. Traditional methods for the acylation of piperazines often involve the reaction of a piperazine (B1678402) derivative with an acyl chloride or a carboxylic acid activated with a coupling agent. For instance, N-acetylpiperazine can be readily prepared through an iodine-catalyzed transamidation of acetamide (B32628) with piperazine. researchgate.net This mono-acylated intermediate can then be subjected to further functionalization.

Another common approach involves the use of phosgene (B1210022) or its equivalents to create a carbamoyl (B1232498) chloride intermediate from morpholine (B109124), which then reacts with a substituted piperazine. This method provides a direct route to the urea (B33335) linkage present in morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone.

The synthesis of the piperazine and morpholine rings themselves relies on well-established cyclization procedures. Piperazine rings can be formed by heating diethylenetriamine (B155796) with a nickel catalyst or through the reaction of a bromo-phenyl-acetic acid ethyl ester with ethylenediamine (B42938) to form a piperazinone intermediate, which is subsequently reduced. researchgate.netscispace.com Similarly, morpholine synthesis often involves the cyclization of 1,2-amino alcohols. chemrxiv.org

Novel Methodologies for the Preparation of this compound Derivatives

Recent advancements in synthetic chemistry have provided new avenues for the preparation of complex piperazine and morpholine derivatives. Palladium-catalyzed carboamination reactions have been successfully applied to synthesize piperazines in high yields. researchgate.net Photoredox catalysis has also emerged as a powerful tool, enabling the C-H functionalization of piperazines under mild conditions. researchgate.netmdpi.com This allows for the introduction of substituents at the carbon atoms of the piperazine ring, a modification that was previously challenging to achieve. researchgate.netmdpi.com

For morpholine synthesis, copper-catalyzed three-component reactions of 1,2-amino alcohols, aldehydes, and other reagents have been developed to create highly substituted morpholines. chemrxiv.org These novel methods offer greater efficiency, milder reaction conditions, and access to a wider range of structural diversity compared to traditional approaches.

Strategies for Substituent Variation on the Phenyl and Heterocyclic Rings

The biological activity of this compound analogues can be finely tuned by introducing various substituents on the phenyl, piperazine, and morpholine rings.

Introduction of Halogenated Phenyl Moieties

The synthesis of N-aryl piperazines, including those with halogenated phenyl groups, is commonly achieved through palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic halides. mdpi.com These reactions allow for the introduction of fluorine, chlorine, bromine, and iodine atoms at various positions on the phenyl ring. For example, the reaction of a piperazine with a trifluoromethyl-substituted bromobenzene (B47551) in the presence of a suitable catalyst and base can yield the corresponding trifluoromethylphenylpiperazine derivative. googleapis.com

Modification of the Piperazine Nitrogen Atom

The nitrogen atoms of the piperazine ring are key points for structural modification. nih.gov The N-1 nitrogen is typically acylated to form the urea linkage with morpholine. The N-4 nitrogen, attached to the phenyl ring, can also be a site for modification, although this is less common for this specific scaffold. However, in broader piperazine chemistry, N-alkylation using alkyl halides or sulfonates, reductive amination, and the reduction of carboxyamides are standard methods to introduce alkyl groups. mdpi.com These modifications can influence the compound's pharmacokinetic properties. nih.govencyclopedia.pub

Derivatization of the Morpholine Ring

The morpholine ring, while often considered a stable and relatively inert component, can also be derivatized. researchgate.net Functionalization can be achieved by starting with substituted 1,2-amino alcohols during the ring synthesis. chemrxiv.org For instance, using a chiral amino alcohol will result in a chiral morpholine ring. Post-synthetic modifications are less common but can be achieved through reactions such as N-alkylation if a secondary amine is present in the morpholine precursor. mdpi.com Additionally, Friedel-Crafts reactions on activated morpholine derivatives can introduce substituents onto the carbon framework. researchgate.net

Stereochemical Considerations in Synthesis and Biological Activity

The introduction of substituents on the piperazine or morpholine rings can create stereocenters, leading to the possibility of different stereoisomers. The synthesis of specific stereoisomers often requires the use of chiral starting materials or asymmetric synthetic methods. rsc.org For example, highly diastereoselective intramolecular hydroamination can be used to produce 2,6-disubstituted piperazines with specific stereochemistry. rsc.orgorganic-chemistry.org The relative stereochemistry of substituents on the piperazine ring can significantly impact biological activity, as the three-dimensional arrangement of atoms determines how the molecule interacts with its biological target. The piperazine ring typically adopts a chair conformation, but twist-boat conformations have also been observed, which can influence the orientation of substituents. rsc.org

Table of Synthetic Methodologies for Piperazine and Morpholine Derivatives

| Methodology | Ring System | Description | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Coupling | Piperazine | Palladium-catalyzed cross-coupling of an amine and an aryl halide. | Versatile for N-aryl bond formation. |

| Ullmann-Goldberg Reaction | Piperazine | Copper-catalyzed N-arylation of amines. | An alternative to palladium-catalyzed methods. |

| Photoredox Catalysis | Piperazine | Visible-light-mediated C-H functionalization. | Allows for direct modification of the carbon backbone under mild conditions. researchgate.netmdpi.com |

| Reductive Amination | Piperazine | Reaction of an amine with a carbonyl compound followed by reduction. | Common for N-alkylation. mdpi.com |

| Cyclization of 1,2-Amino Alcohols | Morpholine | Annulation reactions to form the morpholine ring. | A fundamental approach to morpholine synthesis. chemrxiv.org |

| Copper-Catalyzed Three-Component Reaction | Morpholine | A multicomponent reaction to form highly substituted morpholines. | Offers high efficiency and structural diversity. chemrxiv.org |

Synthetic Challenges and Future Directions in Chemical Synthesis

The construction of this compound and its analogues involves the formation of a urea linkage between two distinct heterocyclic amines. This process, while conceptually straightforward, is often complicated by factors such as substrate reactivity, steric hindrance, and the potential for side-product formation.

Synthetic Challenges:

Control of Reactivity: The core challenge in synthesizing unsymmetrical ureas lies in controlling the reactivity of the amine nucleophiles and the carbonyl source. In the case of this compound, the nucleophilicities of morpholine and 4-phenylpiperazine are different. This can lead to the formation of symmetrical urea byproducts if the reaction conditions are not carefully controlled.

Steric Hindrance: The bulky nature of the 4-phenylpiperazine and morpholine groups can present significant steric hindrance around the nitrogen atoms. This can slow down the desired urea formation reaction and may necessitate the use of more reactive and less sterically demanding carbonylating agents or harsher reaction conditions, which in turn can lead to decomposition or side reactions.

Purification: The separation of the desired unsymmetrical urea product from unreacted starting materials, symmetrical urea byproducts, and reagent-derived impurities can be challenging. Chromatographic purification is often required, which can be time-consuming and costly, especially on a larger scale.

Scalability: Laboratory-scale syntheses may not always be directly transferable to a larger, industrial scale. Issues such as heat transfer, mixing, and reagent addition rates become more critical and can impact reaction yield and purity. The formation of side-products can also become more pronounced on a larger scale. For instance, in the synthesis of related piperazine derivatives, achieving complete conversion in batch reactions during scale-up can be difficult, even with extended reaction times.

Future Directions in Chemical Synthesis:

The field of chemical synthesis is continually evolving, with a strong emphasis on developing more efficient, sustainable, and automated processes. These advancements offer promising solutions to the challenges encountered in the synthesis of complex molecules like this compound.

Modern Catalytic Methods: The development of novel catalysts for urea synthesis is a key area of research. Modern catalytic systems, including those based on transition metals or organocatalysts, can offer higher selectivity and efficiency under milder reaction conditions. nwpu.edu.cnmdpi.comgoogle.com Electrocatalytic methods are also emerging as a sustainable approach for urea synthesis, potentially utilizing carbon dioxide and nitrogenous materials as feedstocks. nwpu.edu.cnmdpi.comresearchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for in-line purification. nih.govnih.govresearchgate.net The synthesis of piperazine derivatives has been successfully demonstrated using flow reactors, leading to higher productivity and purity compared to batch methods. nih.govnih.govresearchgate.net This technology could be instrumental in overcoming scalability issues and improving the efficiency of the synthesis of this compound and its analogues.

Automation and Artificial Intelligence: The integration of automation and artificial intelligence (AI) is set to revolutionize medicinal chemistry and drug discovery. acs.orgoxfordglobal.comiptonline.comnih.govnih.gov Automated synthesis platforms can perform reactions, optimize conditions, and purify products with minimal human intervention, accelerating the discovery and development of new molecules. acs.orgoxfordglobal.comiptonline.comnih.govnih.gov AI and machine learning algorithms can predict optimal synthetic routes and reaction outcomes, guiding chemists towards the most efficient synthetic strategies. acs.orgiptonline.comnih.gov

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical methods for amide and urea bond formation. nih.govmanchester.ac.uk Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, potentially simplifying purification processes and reducing waste. nih.govmanchester.ac.uk

Table of Research Findings on Future Synthetic Directions:

| Future Direction | Potential Advantages | Relevant Research Areas |

| Modern Catalysis | Higher selectivity, milder conditions, improved yields. | Transition metal catalysis, organocatalysis, electrocatalysis. nwpu.edu.cnmdpi.comgoogle.comresearchgate.net |

| Flow Chemistry | Improved scalability, enhanced safety, in-line purification. | Microreactors, continuous processing, process intensification. nih.govnih.govresearchgate.net |

| Automation & AI | Accelerated synthesis, high-throughput screening, predictive modeling. | Robotic synthesis platforms, machine learning for retrosynthesis. acs.orgoxfordglobal.comiptonline.comnih.govnih.gov |

| Biocatalysis | High selectivity, green and sustainable, mild reaction conditions. | Enzyme engineering, cascade reactions. nih.govmanchester.ac.uk |

Structure Activity Relationship Sar Studies of Morpholin 4 Yl 4 Phenyl Piperazin 1 Yl Methanone Derivatives

Influence of Phenyl Ring Substitution on Biological Activity

The phenyl ring attached to the piperazine (B1678402) moiety is a critical component for establishing interactions with biological targets, often through hydrophobic and aromatic (pi-pi stacking) interactions. Modifications to this ring can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.

In studies of various phenylpiperazine-containing scaffolds, the nature and position of substituents on the phenyl ring have been shown to be crucial. For instance, in a series of benzimidazole (B57391) derivatives, the presence of electron-donating groups, such as methoxy, on a phenyl ring was found to play a significant role in the inhibitory activity against α-glucosidase mdpi.com. Conversely, other studies on different scaffolds have shown that electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), can enhance potency. In one series of chalcone-piperazine derivatives, N-phenylpiperazine analogs with fluorine substitutions demonstrated good inhibition profiles towards human carbonic anhydrase isoenzymes nih.gov. The position of the substituent is also vital; ortho-, meta-, and para-substituted analogs often exhibit distinct activity profiles due to steric and electronic effects that influence the compound's ability to fit into a target's binding pocket.

Table 1: Hypothetical Influence of Phenyl Ring Substituents on Biological Activity (Inferred from Related Compounds)

| Substituent (Position) | Electron-Donating/Withdrawing | Expected Impact on Activity | Rationale from Analogous Scaffolds |

|---|---|---|---|

| 4-Methoxy (-OCH₃) | Donating | Potentially increased activity | Enhanced inhibitory potential observed in some benzimidazole series mdpi.com. |

| 4-Fluoro (-F) | Withdrawing | Potentially increased activity | Common substitution in bioactive piperazine compounds, can enhance binding and metabolic stability nih.gov. |

| 4-Chloro (-Cl) | Withdrawing | Variable; may increase or decrease activity | Activity is target-dependent; can enhance hydrophobic interactions. |

| 4-Nitro (-NO₂) | Strongly Withdrawing | Potentially decreased activity | Can introduce unfavorable electronic properties or steric hindrance. |

Impact of Piperazine Ring Modifications on Target Binding and Activity

The piperazine ring serves as a central scaffold, connecting the phenyl group to the carbonyl-morpholine moiety. Its basic nitrogen atoms can be crucial for forming hydrogen bonds or salt bridges with acidic residues in a target protein, and its conformation influences the spatial orientation of the entire molecule.

The piperazine nucleus is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drugs and its ability to confer favorable properties like improved aqueous solubility and oral bioavailability nih.gov. In many compound series, replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, leads to a significant decrease or complete loss of biological activity nih.govnih.gov. This highlights the specific role of the dual nitrogen atoms and the chair/boat conformation of the piperazine ring in optimal target engagement. For example, in a study of quinoxaline (B1680401) derivatives, replacing an N-methylpiperazine fragment with a morpholine or piperidine (B6355638) moiety resulted in a substantial loss of cytotoxic activity nih.gov. Furthermore, substitution on the second nitrogen of the piperazine (the N-1 position in the parent compound) is a key determinant of activity. In one study, replacing an N-methylpiperazine with an N-phenylpiperazine fragment led to a complete loss of cytotoxic properties, indicating high sensitivity to the steric and electronic nature of this substituent nih.gov.

Role of the Morpholine Moiety in Molecular Recognition

The morpholine ring is another heterocyclic moiety that is frequently incorporated into drug candidates to improve their physicochemical properties. Its oxygen atom can act as a hydrogen bond acceptor, and the ring itself is metabolically stable and can enhance water solubility.

The contribution of the morpholine moiety is often related to improving the "drug-likeness" of a molecule. It can engage in specific hydrogen bonding interactions with target proteins, acting as a key component of the pharmacophore e3s-conferences.org. In some molecular contexts, the morpholine ring is essential for directing the orientation of other functional groups to ensure correct binding semanticscholar.org. However, its contribution to potency is highly context-dependent. As noted in studies on quinoxaline derivatives, the replacement of a more active piperazine fragment with a morpholine ring led to a decrease in cytotoxic activity, suggesting that while it may improve pharmacokinetics, it might not always be optimal for direct binding interactions compared to other cyclic amines nih.gov.

Contribution of the Carbonyl Linker to Conformational Flexibility and Potency

The amide bond introduces a degree of rigidity and planarity, which restricts the number of possible conformations the molecule can adopt. This conformational constraint can be advantageous, as it reduces the entropic penalty upon binding to a target. However, the single bonds adjacent to the carbonyl group still allow for considerable rotational freedom, enabling the phenylpiperazine and morpholine moieties to adopt the optimal spatial arrangement for binding. The length and nature of the linker are crucial; shortening, extending, or replacing the carbonyl group with other functionalities (e.g., a sulfonyl group or a simple alkyl chain) would drastically alter the molecule's geometry and its ability to interact with a given target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective molecules.

Pharmacophore Modeling for Ligand Design Optimization

Pharmacophore modeling is another computational approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model consists of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model for this class of compounds could be generated by aligning a set of active analogs and identifying the common features responsible for their activity. For the Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone scaffold, a likely pharmacophore model would include:

An aromatic/hydrophobic feature corresponding to the phenyl ring.

A hydrogen bond acceptor feature from the carbonyl oxygen.

A second hydrogen bond acceptor feature from the morpholine oxygen.

A positive ionizable feature associated with one of the piperazine nitrogens.

This model serves as a 3D query to screen virtual libraries for new compounds that match the pharmacophore, potentially identifying novel and structurally diverse molecules with the desired biological activity. It can also guide the modification of the existing scaffold to better fit the pharmacophore model, thus optimizing ligand design.

Mechanistic Investigations of Morpholin 4 Yl 4 Phenyl Piperazin 1 Yl Methanone in Biological Systems

Cellular Pathway Modulation Studies in Non-Human Cell Lines

Currently, there are no published studies detailing the effects of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone on cellular pathways in non-human cell lines.

Signal Transduction Pathway Analysis (e.g., PI3K/Akt pathway)

No research has been found that investigates the impact of this compound on the PI3K/Akt pathway or any other signal transduction pathways.

Cell Cycle Regulation and Apoptosis Induction in In Vitro Cancer Models

There is no available data on the effects of this compound on cell cycle regulation or its ability to induce apoptosis in any in vitro cancer models.

Biochemical Probe Applications for Elucidating Protein Interactions

The potential of this compound as a biochemical probe to study protein-protein interactions has not been explored in any published research.

In Vitro Assays for Target Engagement and Functional Activity

No in vitro assays have been reported in the scientific literature to determine the specific molecular targets or the functional activity of this compound.

Cellular Uptake and Intracellular Distribution Studies in Research Models

Studies characterizing the cellular uptake and intracellular distribution of this compound in research models have not been documented.

Insights from Phenotypic Screening and Deconvolution

There is no information available from phenotypic screening campaigns that include this compound, and therefore no target deconvolution studies have been performed.

Preclinical Pharmacological Activity Spectrum of Morpholin 4 Yl 4 Phenyl Piperazin 1 Yl Methanone and Analogs

Neuropharmacological Potential in Non-Human Models

Analogs featuring the morpholine (B109124) and phenylpiperazine scaffolds have demonstrated notable activity within the central nervous system in various non-human models. This includes potential anticonvulsant effects and modulation of key neuronal pathways.

Anticonvulsant Properties in Animal Seizure Models

Derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-dione have been synthesized and evaluated for anticonvulsant activity in established animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govnih.govslideshare.net

In one study, compounds were tested for their ability to protect against seizures. nih.gov The most active compounds in this series included N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione, which showed a potent effect in the MES test when administered orally to rats, and N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione, which was effective after intraperitoneal injection in mice. nih.gov

Similarly, another series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives featuring a 4-phenylpiperazine moiety was assessed in MES, scPTZ, and the 6 Hz psychomotor seizure models. nih.govmdpi.com The compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione demonstrated significant protection in both the MES and 6 Hz tests, with a more favorable efficacy than the reference drug, valproic acid. nih.gov Some 1,4-substituted piperazine (B1678402) derivatives showed moderate effectiveness in MES and scMet assays, with one analog, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, demonstrating good activity in the 6 Hz seizure test. nih.govresearchgate.net

Table 1: Anticonvulsant Activity of Selected Phenylpiperazine Analogs in Animal Models

| Compound Name | Animal Model | Test | ED₅₀ (mg/kg) |

|---|---|---|---|

| N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione | Rat (oral) | MES | 20.78 |

| N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione | Mouse (i.p.) | MES | 132.13 |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse (i.p.) | MES | 68.30 |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse (i.p.) | 6 Hz (32 mA) | 28.20 |

Modulation of Central Nervous System Functions (excluding behavioral/clinical outcomes)

The morpholine and phenylpiperazine moieties are integral to many compounds active in the central nervous system, where they can modulate pharmacokinetic properties and interact directly with receptors. nih.govacs.org Research into analogs suggests that these compounds can influence fundamental neuronal mechanisms.

For instance, certain pyrano[3,2-c]chromene derivatives incorporating a phenylpiperazine group have been found to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission. nih.gov One such compound, N-(3-cyano-4-(4-methoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide, exhibited the highest inhibitory activity against AChE. nih.gov Furthermore, several compounds from this series demonstrated significant neuroprotective effects against oxidative stress induced by H₂O₂ in PC12 cells. nih.gov The plausible mechanism of action for some active anticonvulsant analogs involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Antimicrobial Activity Against Various Pathogens

Derivatives containing morpholine and piperazine rings have been extensively studied for their antimicrobial properties, showing a wide spectrum of action against bacteria, fungi, and mycobacteria. researchgate.netresearchgate.net

Antibacterial Efficacy in In Vitro Assays

Newly synthesized morpholine and piperazine derivatives have been evaluated for their inhibitory activity against a wide array of Gram-positive and Gram-negative bacteria. core.ac.uknih.govpreprints.org In these studies, antimicrobial efficacy is often determined by measuring the zone of inhibition.

One study found that a specific morpholine derivative exhibited a broad spectrum of action, with high inhibitory activity against 82.83% of the bacterial strains tested, showing inhibition zones ranging from 16 to 31 mm. preprints.orgresearchgate.net Another morpholine derivative was highly active against 89.61% of the tested strains. researchgate.net A piperazine derivative also showed a broad action spectrum with high inhibitory activity against all tested bacterial strains. core.ac.ukpreprints.org The antibacterial activity of 4-substituted-benzylpiperazinyl methanone (B1245722) derivatives has also been demonstrated against pathogens such as S. aureus and E. coli. araijournal.com

Some morpholine-containing compounds, while not displaying potent standalone antibacterial activity, have been shown to enhance the efficacy of existing antibiotics against multidrug-resistant (MDR) strains. nih.govmdpi.com For example, 4-(Phenylsulfonyl) morpholine was found to modulate the activity of aminoglycoside antibiotics, lowering their minimum inhibitory concentrations (MICs) against Gram-negative bacteria. nih.gov

Table 2: In Vitro Antibacterial Activity of a Morpholine Derivative (Compound 3)

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Enterococcus hirae | 28 | 3.125 |

| Enterococcus faecium | 28 | 3.125 |

| Enterococcus durans | 31 | 3.125 |

| Enterococcus gallinarum | 29 | 3.125 |

| Micrococcus flavus | 15 | 6.25 |

Antifungal and Antimycobacterial Properties

The morpholine and piperazine scaffolds are present in compounds with recognized antifungal and antimycobacterial potential. researchgate.netresearchgate.net

Antifungal Activity: Phenylpiperazine derivatives have been investigated for their effects on fungal pathogens like Candida albicans. nih.gov Certain (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives were found to strongly inhibit the morphological transition from yeast to hyphae, a critical virulence factor for C. albicans, without affecting the pathogen's growth rate. nih.gov These compounds also suppressed biofilm formation. nih.gov Other studies have confirmed the antifungal potential of piperazine derivatives against various fungi, including Aspergillus niger and Candida species. araijournal.comresearchgate.netnih.gov

Antimycobacterial Activity: Several studies have pointed to the potential of morpholine and piperazine derivatives against mycobacteria. researchgate.netmdpi.com A study on 1-(4-nitrophenyl)piperazine (B103982) derivatives demonstrated inhibitory activity against Mycobacterium kansasii and Mycobacterium marinum, with MIC values as low as 15.0 µM. nih.govresearchgate.net Quinoline-piperazine hybrids have also shown significant inhibitory activity against various tuberculosis strains, with some compounds being more effective than existing first and second-line drugs. rsc.org

Anti-inflammatory Mechanisms and Activity in Non-Clinical Models

Piperazine-containing compounds are attractive candidates for the development of new anti-inflammatory drugs. nih.govthieme-connect.comwisdomlib.org Preclinical studies using animal models of inflammation have demonstrated the efficacy of several analogs.

A study on the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) used carrageenan-induced paw edema and pleurisy models to evaluate its anti-inflammatory activity. researcher.lifecncb.ac.cn The compound reduced edema formation at all time points in the paw edema test. researcher.life In the pleurisy model, it reduced the migration of polymorphonuclear cells, decreased myeloperoxidase enzyme activity, and lowered the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). researcher.lifecncb.ac.cn

Another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also reduced edema in the carrageenan-induced paw edema test and decreased both cell migration and protein exudation in the pleurisy model. nih.gov Further research into ferrocenyl(piperazine-1-yl)methanone-based derivatives showed that one potent compound inhibited nitric oxide (NO) production and suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Its mechanism was linked to the inhibition of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov N-phenyl piperazine derivatives have also shown significant anti-inflammatory effects by inhibiting protein denaturation. biomedpharmajournal.org

Table 3: Anti-inflammatory Effects of Piperazine Analogs in Preclinical Models

| Compound/Analog | Model | Observed Effects |

|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced paw edema & pleurisy | Reduced edema, cell migration, MPO activity, TNF-α, and IL-1β levels |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester | Carrageenan-induced paw edema & pleurisy | Reduced edema, cell migration, and protein exudation |

| Ferrocenyl(piperazine-1-yl)methanone analog (4i) | LPS-induced macrophages | Inhibited NO, iNOS, and COX-2 production; Inhibited TLR4/NF-κB pathway |

| N-phenyl piperazine derivatives | In vitro protein denaturation | High percentage of inflammation inhibition |

Inhibition of Inflammatory Mediators

The anti-inflammatory potential of compounds structurally related to Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone has been demonstrated through their ability to inhibit key inflammatory mediators.

One line of investigation focused on a novel phenyl(piperazin-1-yl)methanone derivative, which was identified as an effective reversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in inflammatory pathologies. nih.govresearchgate.net Another study on a different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), showed that it could reduce the levels of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in a pleurisy test. researcher.lifecncb.ac.cn

Furthermore, a series of ferrocenyl(piperazine-1-yl)methanone-based derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov Among them, one compound, designated 4i, was found to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with a half-maximal inhibitory concentration (IC50) of 7.65 μM. nih.gov This compound also significantly inhibited the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The preliminary mechanism for this activity was suggested to be the inhibition of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov

Similarly, the compound 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone demonstrated the highest inhibitory activity on NO production, which was associated with the inhibition of iNOS protein expression and a decrease in the gene expression levels of inflammatory markers. tbzmed.ac.ir

Activity in Cellular Inflammation Models

The anti-inflammatory activity of these compounds has been further substantiated in various cellular and preclinical models of inflammation.

The piperazine derivative LQFM182 was shown to reduce edema formation in a carrageenan-induced paw edema test. researcher.life In a pleurisy model, it also reduced cell migration, evidenced by a decrease in polymorphonuclear cells and myeloperoxidase enzyme activity. researcher.lifecncb.ac.cn Another analog, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also reduced edema in the carrageenan-induced paw edema test and decreased both cell migration and protein exudation in the carrageenan-induced pleurisy test. nih.gov

Methyl salicylate (B1505791) derivatives incorporating a piperazine moiety have also been evaluated for in vivo anti-inflammatory activities. mdpi.com In models of xylol-induced ear edema and carrageenan-induced paw edema in mice, these compounds exhibited potent anti-inflammatory effects, with some derivatives showing activity comparable to or greater than standard anti-inflammatory drugs. mdpi.com

Anticancer Research in Cell Lines and In Vitro Tumor Models

The morpholine and piperazine cores are recognized as important pharmacophores in the development of anticancer agents. nih.govunipa.it

Cytotoxicity and Antiproliferative Effects

A variety of analogs of this compound have demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines.

A phenyl(piperazin-1-yl)methanone derivative, also identified as a MAGL inhibitor, showed notable antiproliferative activity against several human cancer cell lines. nih.gov Its efficacy is detailed in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 31 |

| HCT116 | Colorectal Cancer | 72 |

| CAOV3 | Ovarian Cancer | 45 |

| OVCAR3 | Ovarian Cancer | 53 |

| SKOV3 | Ovarian Cancer | 42 |

| Data sourced from PubMed Central. nih.gov |

Another class of analogs, 10-(4-phenylpiperazin-1-yl)methanones derived from phenoxazine (B87303) and phenothiazine (B1677639), exhibited excellent antiproliferative properties. nih.gov One of the most potent compounds, 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile, showed a mean GI50 value of 3.3 nM across a panel of 93 cancer cell lines. nih.gov

Additionally, a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were screened for their cytotoxic activity. rsc.org The most active compound displayed an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line. rsc.org Other related structures, such as 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives and phenylsulfonyl piperazines with a tetrazole moiety, have also shown potent antiproliferative effects, particularly against renal, cervical, breast, and pancreatic cancer cell lines. unipa.itresearchgate.net However, not all analogs show strong activity; certain tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine did not exhibit a pronounced cytotoxic effect against human liver and lung tumor cell lines. innoscience.ru

Mechanism-Based Anticancer Activity

Research has also delved into the mechanisms underlying the anticancer effects of these compounds. For the phenyl(piperazin-1-yl)methanone derivative, the antiproliferative activity is linked to its inhibition of the monoacylglycerol lipase (MAGL) enzyme. nih.govresearchgate.net

A significant mechanism identified for other analogs is the inhibition of tubulin polymerization. A series of N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine were found to be potent inhibitors of tubulin polymerization. nih.gov Flow cytometry analysis indicated that this inhibition of tumor cell growth was associated with a G2/M phase cell cycle blockade. nih.gov Molecular docking studies further suggested that these compounds bind to β-tubulin at the colchicine (B1669291) binding site. nih.gov

Similarly, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates were also found to inhibit tubulin polymerization. rsc.org Detailed biological assays confirmed that the lead compound in this series induced apoptosis in BT-474 cells and caused cell cycle arrest at the sub-G1 and G2/M phases. rsc.org

Other Investigated Biological Activities

Beyond anti-inflammatory and anticancer research, analogs of this compound have been explored for other potential therapeutic applications.

Antiprotozoal Activity: A series of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives were synthesized and evaluated for their antiprotozoal activity. nih.govresearchgate.net Several of these compounds demonstrated promising in vitro activity against Entamoeba histolytica, with IC50 values ranging from 0.14 to 1.26 μM, which were lower than the standard drug metronidazole (B1676534) (IC50 1.80 μM). nih.govresearchgate.net The same series of compounds also exhibited antimalarial activity against a chloroquine-sensitive strain of Plasmodium falciparum, with IC50 values in the range of 1.42 to 19.62 μM. nih.gov

Antibacterial Activity: The piperazine moiety is a component of some antibacterial agents. A novel pleuromutilin (B8085454) derivative containing a 4-nitrophenyl-piperazin-1-yl acetyl group, showed excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

No specific antiviral activities for this compound or its direct analogs were prominently featured in the reviewed literature.

Computational Chemistry and Molecular Modeling Approaches for Morpholin 4 Yl 4 Phenyl Piperazin 1 Yl Methanone

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is most often used to predict the binding mode of a small molecule ligand to the active site of a target protein.

For Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the key interactions driving its binding affinity. The process would involve preparing a 3D structure of the compound and docking it into the binding sites of various known or predicted protein targets. The results of such a study would provide insights into the binding energy, the specific amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Value |

| Target Protein | Hypothetical Kinase A |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | LEU78, VAL86, ALA101, LYS120, PHE189 |

| Hydrogen Bonds | LYS120 (backbone C=O with morpholine (B109124) oxygen) |

| Hydrophobic Interactions | LEU78, VAL86, ALA101 with phenyl ring |

| Pi-Pi Stacking | PHE189 with phenyl ring |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational changes of a molecule over time and its behavior in a simulated biological environment.

In the case of this compound, MD simulations would be employed to understand its conformational flexibility and the stability of its binding to a target protein. By simulating the compound in a solvent box (typically water) and, if applicable, in complex with a protein, researchers can observe its dynamic behavior. This provides a more realistic picture of the interactions compared to the static view from molecular docking. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be analyzed to assess the stability of the compound and its interactions.

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of this compound

| Parameter | Description | Illustrative Value/Observation |

| Simulation Time | Total duration of the simulation | 100 nanoseconds |

| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions from the initial docked pose | Stable trajectory with an average RMSD of 1.5 Å |

| RMSF of Protein Residues | Root-mean-square fluctuation of individual amino acid residues in the binding site | Low fluctuations in key interacting residues, indicating stable binding |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained | LYS120-morpholine oxygen hydrogen bond present for > 80% of the simulation |

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, this compound could serve as a starting point or "hit" for a virtual screening campaign to discover novel analogues with potentially improved properties.

A library of commercially available or virtually generated compounds would be screened against a validated biological target. The screening could be based on the 3D shape and pharmacophoric features of this compound (ligand-based virtual screening) or by docking the library into the target's binding site (structure-based virtual screening). The top-ranking compounds would then be selected for further computational analysis and, ultimately, experimental testing.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Methodologies

Fragment-Based Drug Design (FBDD) is a strategy in drug discovery where small chemical fragments are identified that bind to a biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity. The core structure of this compound can be deconstructed into its constituent fragments: the morpholine ring, the phenylpiperazine moiety, and the central ketone linker. In an FBDD approach, these or similar fragments could be screened against a target of interest to identify key binding interactions.

Scaffold hopping is a computational technique that aims to identify novel molecular scaffolds that are structurally different from a known active compound but retain similar biological activity. Starting with the this compound scaffold, scaffold hopping algorithms would search virtual chemical space for isosteric replacements of the core structure. This can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better ADME-Tox profiles, or novel intellectual property.

Table 4: Potential Scaffolds Identified through Scaffold Hopping from this compound

| Original Scaffold | Potential Replacement Scaffold | Rationale for Hopping |

| Phenylpiperazine | Pyridinylpiperazine | To improve solubility and modulate metabolic stability. |

| Morpholine | Thiomorpholine | To explore different hydrogen bonding patterns and lipophilicity. |

| Ketone Linker | Amide or Sulfonamide Linker | To alter the geometry and electronic properties of the linker. |

Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this specific compound, distinct signals are expected for the protons on the phenyl ring, the piperazine (B1678402) ring, and the morpholine (B109124) ring. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0-7.5 ppm). The methylene (B1212753) protons of the piperazine and morpholine rings are expected to appear as complex multiplets in the upfield region (δ 3.0-4.0 ppm), with those adjacent to nitrogen or oxygen atoms shifted further downfield. rsc.orgresearchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the methanone (B1245722) group is expected to have a characteristic signal in the highly deshielded region of the spectrum (δ ~170 ppm). rsc.org Carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm), while the aliphatic carbons of the piperazine and morpholine rings would be found in the upfield region (δ 40-70 ppm). rsc.orgresearchgate.net

The following table outlines the anticipated chemical shifts based on data from structurally related compounds. rsc.orgresearchgate.net

| Assignment | Expected ¹H NMR Chemical Shift (δ ppm) | Expected ¹³C NMR Chemical Shift (δ ppm) |

| Phenyl-H | 7.0 – 7.5 (m) | 120 – 140 |

| Piperazine-H | 3.2 – 3.6 (m) | 45 – 55 |

| Morpholine-H | 3.5 – 3.9 (m) | 40 – 50 (N-CH₂) / 65 – 70 (O-CH₂) |

| Carbonyl (C=O) | N/A | ~170 |

| (Note: δ = chemical shift in parts per million; m = multiplet. Data is predictive based on analogous structures.) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent and diagnostic absorption band would be from the carbonyl (C=O) stretching vibration of the central methanone (amide) group, typically appearing in the range of 1630-1680 cm⁻¹. Other key stretches include C-H vibrations from the aromatic and aliphatic portions (around 2850-3100 cm⁻¹) and C-N and C-O stretching vibrations from the piperazine and morpholine rings. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Using techniques like electrospray ionization (ESI), the compound is ionized, and its mass-to-charge ratio (m/z) is measured. For this compound (C₁₅H₂₁N₃O₂), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 276.17. nih.govnist.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns, which are crucial for structural confirmation. Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the C-N bonds within the piperazine ring or the bond connecting it to the phenyl group. researchgate.netxml-journal.net

| Technique | Expected Observation | Information Gained |

| High-Resolution MS | [M+H]⁺ ion at m/z ≈ 276.1709 | Molecular Weight and Elemental Formula (C₁₅H₂₁N₃O₂) |

| Tandem MS (MS/MS) | Fragment ions corresponding to the phenylpiperazine and morpholinoyl moieties | Structural confirmation through fragmentation analysis |

| (Note: Data is predictive based on the compound's molecular formula and known fragmentation of similar structures.) |

Chromatographic Methods for Purity and Separation (HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common chromatographic method for the analysis of non-volatile compounds like phenylpiperazine derivatives. unodc.org

Mode: Reversed-phase HPLC is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (typically acetonitrile (B52724) or methanol) is common.

Detection: A Diode Array Detector (DAD) or UV detector is often used, as the phenyl group provides strong UV absorbance. researchgate.net For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS). semanticscholar.org

Gas Chromatography (GC)

While less common for this class of compounds due to their relatively high boiling points, GC can be used for purity assessment, particularly for identifying more volatile impurities. The compound might require derivatization to increase its volatility and thermal stability. GC is most powerful when coupled with a mass spectrometer (GC-MS), which allows for the identification of separated components based on their mass spectra. researchgate.netrsc.org

| Parameter | Typical HPLC Conditions | Typical GC-MS Conditions |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water gradient | Helium |

| Detector | DAD or Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Primary Use | Purity assessment and quantification | Identification of volatile impurities |

| (Note: Conditions are representative examples for analysis of related compounds.) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For compounds that can be grown into high-quality single crystals, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure in the solid state. This technique can confirm the connectivity of atoms and reveal detailed conformational information, such as the puckering of the heterocyclic rings and the dihedral angle between the phenyl and piperazine rings. For related arylpiperazine structures, the piperazine ring typically adopts a chair conformation. mdpi.com This method is the gold standard for determining absolute stereochemistry if chiral centers are present.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₅H₂₁N₃O₂). A close agreement, typically within ±0.4%, is required by most scientific journals as a confirmation of the compound's elemental composition and purity. nih.gov

| Element | Molecular Formula | Theoretical Mass % |

| Carbon (C) | C₁₅H₂₁N₃O₂ | 65.43% |

| Hydrogen (H) | C₁₅H₂₁N₃O₂ | 7.69% |

| Nitrogen (N) | C₁₅H₂₁N₃O₂ | 15.26% |

| Oxygen (O) | C₁₅H₂₁N₃O₂ | 11.62% |

| (Note: Theoretical percentages calculated from the molecular formula and atomic weights.) |

Quantification Techniques in Biological Matrices (for research purposes, not clinical PK)

In non-clinical research contexts, such as in vitro metabolism or cell permeability studies, it is often necessary to quantify the compound in biological matrices like plasma, cell lysates, or tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. nih.govnih.gov

The general workflow involves:

Sample Preparation: To remove interfering substances like proteins, a sample cleanup procedure is performed. Common methods include protein precipitation with a cold organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govresearchgate.net

LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The compound is separated from matrix components chromatographically and then detected by the mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and a specific product ion is monitored. This provides excellent selectivity and reduces background noise.

Quantification: A calibration curve is constructed by analyzing standards of known concentrations in the same biological matrix. The concentration of the compound in the unknown samples is then determined by comparing its response to the calibration curve. The method is validated for parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.govresearchgate.net For phenylpiperazine derivatives, LLOQs in the low ng/mL range are often achievable. nih.govresearchgate.net

Future Research Directions and Unexplored Potential in Academic Discovery

Identification of Novel Biological Targets for Uncharted Activities

While the primary known target of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is MAGL, a comprehensive understanding of its biological activity necessitates a broader investigation into potential off-target effects and novel biological interactions. The specificity of this compound against other hydrolases, such as fatty acid amide hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and α/β-hydrolase domain 12 (ABHD12), which are also involved in endocannabinoid metabolism, remains to be thoroughly characterized. nih.govfrontiersin.org

Future research should employ techniques like activity-based protein profiling (ABPP) to screen for unforeseen molecular targets within the human proteome. This could uncover novel mechanisms of action and potentially new therapeutic applications for this chemical scaffold. Furthermore, exploring its effects on signaling pathways downstream of MAGL inhibition, beyond the elevation of 2-AG, could reveal uncharted activities. For instance, the reduction of arachidonic acid and its pro-inflammatory metabolites due to MAGL inhibition could have wide-ranging effects on cellular processes that are yet to be fully explored for this specific compound. mdpi.com

Development of Prodrug Strategies for Enhanced Preclinical Performance

To optimize the therapeutic potential of this compound, the development of prodrugs presents a viable strategy to enhance its preclinical performance. Prodrugs are inactive precursors that are converted into the active drug within the body. nih.gov This approach can be utilized to improve various pharmacokinetic and pharmacodynamic properties, such as solubility, permeability, and targeted delivery. nih.gov

For this compound, prodrug strategies could focus on modifying its morpholine (B109124) or phenyl-piperazine moieties to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For example, the addition of a phosphate (B84403) group could enhance aqueous solubility for parenteral administration, while attaching a lipophilic promoiety could improve its ability to cross the blood-brain barrier for potential applications in neurodegenerative diseases. nih.gov The design of these prodrugs would need to ensure efficient conversion to the active compound at the desired site of action. nih.gov

Integration of Omics Technologies for Systems-Level Understanding

A systems-level understanding of the cellular and physiological effects of this compound can be achieved through the integration of various omics technologies. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the molecular changes induced by the compound.

For instance, transcriptomic analysis (e.g., RNA-seq) of cancer cells treated with the compound could identify changes in gene expression related to cell proliferation, apoptosis, and metastasis. Proteomic studies could reveal alterations in protein expression and post-translational modifications, offering insights into the signaling pathways affected. Metabolomics would be particularly valuable for mapping the changes in lipid metabolism resulting from MAGL inhibition, providing a direct measure of the compound's on-target and off-target effects on the lipidome.

Exploration of Multi-Targeting Approaches

Given the complexity of many diseases, multi-targeting drugs that can modulate multiple biological targets simultaneously are gaining increasing interest. The phenyl-piperazine and morpholine scaffolds present in this compound are found in a variety of bioactive compounds, suggesting that this molecule could be a starting point for the design of multi-target ligands.

Future research could explore the synergistic effects of combining MAGL inhibition with the modulation of other relevant targets. For example, in the context of cancer, combining MAGL inhibition with the inhibition of cyclooxygenases (COX), which are involved in the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid, could be a promising strategy. nih.gov In breast cancer, a synergistic antitumor effect has been observed with the combination of a MAGL inhibitor and a stearoyl-CoA desaturase 1 (SCD1) inhibitor. sciety.org The development of a single molecule that can inhibit both MAGL and another key cancer-related target could lead to more effective and safer therapies.

Leveraging Artificial Intelligence and Machine Learning in Compound Design

The initial discovery of the phenyl(piperazin-1-yl)methanone scaffold as a MAGL inhibitor was driven by computational methods. nih.govresearchgate.net The future design and optimization of this compound can be further accelerated by leveraging more advanced artificial intelligence (AI) and machine learning (ML) techniques. researchgate.netmdpi.com

ML models can be trained on existing structure-activity relationship (SAR) data to predict the potency and selectivity of novel analogs. nih.gov Generative AI models can be used to design new molecules with improved properties, such as higher affinity for MAGL or better ADME profiles. rsc.org Furthermore, AI can be employed to predict potential off-target effects and toxicity, thereby reducing the risk of late-stage failures in drug development. nih.gov

Addressing Research Gaps in Mechanistic Elucidation and Specificity

A number of research gaps remain in the mechanistic understanding and specificity of this compound. While its reversible inhibition of MAGL has been established, the precise molecular interactions governing this reversibility need to be further elucidated through structural biology studies, such as X-ray crystallography of the compound in complex with MAGL.

A comprehensive specificity profile against a broad panel of serine hydrolases is crucial to confirm its selectivity and to anticipate potential off-target effects. frontiersin.org Furthermore, detailed mechanistic studies are needed to understand how its antiproliferative effects in cancer cells are mediated. Investigating the downstream consequences of MAGL inhibition in these cells, such as the impact on cell signaling, cell cycle progression, and apoptosis, will be critical for its future development as a potential anti-cancer agent. sciety.org

Data Table of Research Findings

| Cancer Cell Line | IC50 of this compound | Reference |

| MDA-MB-231 (Breast Cancer) | ~31-72 µM | nih.govresearchgate.net |

| CAOV3 (Ovarian Cancer) | ~31-72 µM | nih.govresearchgate.net |

| OVCAR3 (Ovarian Cancer) | ~31-72 µM | nih.govresearchgate.net |

| SKOV3 (Ovarian Cancer) | ~31-72 µM | nih.govresearchgate.net |

| HCT116 (Colorectal Cancer) | ~31-72 µM | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step condensation reactions, starting with the coupling of morpholine and piperazine derivatives. For example, amide bond formation between morpholine-4-carbonyl chloride and 4-phenylpiperazine is a common approach. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalyst use : Bases like triethylamine or DMAP improve nucleophilic substitution rates .

- Temperature control : Reactions are often conducted under reflux (80–100°C) to balance kinetics and side-product formation .

- Yield Data : Reported yields range from 41% to 92% for analogous compounds, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

- Spectroscopy :

- 1H/13C NMR : Peaks at δ 2.5–3.5 ppm confirm morpholine and piperazine protons; carbonyl signals appear near 165–170 ppm .

- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1100 cm⁻¹ (C-N) validate functional groups .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between computational predictions and experimental biological activity data?

- Case Study : Discrepancies in binding affinity predictions (e.g., docking vs. SPR assays) are addressed via:

- Force Field Adjustments : Modifying partial charges in molecular dynamics simulations to better reflect electron-withdrawing effects of the phenyl group .

- QSAR Refinement : Incorporating steric parameters (e.g., Taft’s Es) to improve correlation coefficients (R² > 0.85) .

- Experimental Validation : Competitive binding assays using radiolabeled ligands (e.g., [3H]-spiperone) confirm target engagement specificity .

Q. How can molecular docking simulations guide the design of derivatives with enhanced selectivity?

- Workflow :

Target Selection : Prioritize receptors (e.g., 5-HT1A, D2) with structural homology to known morpholine/piperazine interactors .

Docking Protocols : Use AutoDock Vina with Lamarckian GA to predict binding poses. Adjust grid boxes to encompass allosteric sites .

Lead Optimization : Introduce substituents (e.g., fluorine at the phenyl para-position) to exploit hydrophobic pockets, improving ΔG values by 1.5–2.0 kcal/mol .

- Validation : Co-crystallization with target proteins (e.g., PDB: 6WHR) confirms predicted interactions .

Q. What analytical approaches are critical for assessing purity and stability during long-term storage?

- Purity Analysis :

- HPLC : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50); purity >98% confirmed by AUC .

- Stability Testing :

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via LC-MS (e.g., hydrolysis of the morpholine ring at pH < 3) .

- Excipient Compatibility : Screen with mannitol or PVP-K30 to inhibit hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.